2,2,6-Trimethylcyclohexanemethanol
Overview
Description
2,2,6-Trimethylcyclohexanemethanol is an organic compound with the molecular formula C10H20O. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and ether. This compound is known for its use in various industrial applications, particularly in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylcyclohexanemethanol can be synthesized through several methods. One common method involves the hydrogenation of 2,2,6-trimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method includes the reduction of 2,2,6-trimethylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The process is carried out in reactors where 2,2,6-trimethylcyclohexanone is subjected to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylcyclohexanemethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2,6-Trimethylcyclohexanone
Reduction: 2,2,6-Trimethylcyclohexane
Substitution: Various substituted cyclohexane derivatives depending on the reagent used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylcyclohexanemethanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
2,2,6-Trimethylcyclohexanemethanol can be compared with other similar compounds such as:
2,2,6-Trimethylcyclohexanone: This compound is a ketone and serves as a precursor for the synthesis of this compound.
2,2,6-Trimethylcyclohexane: This is the fully reduced form of this compound and lacks the hydroxyl group.
p-Menthane-3,8-diol: Another similar compound used in the fragrance industry, known for its insect repellent properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(2,2,6-trimethylcyclohexyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-4-6-10(2,3)9(8)7-11/h8-9,11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYBEAHUAVVOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CO)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955597 | |
Record name | (2,2,6-Trimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34026-01-2 | |
Record name | 2,2,6-Trimethylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34026-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,6-Trimethylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034026012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2,6-Trimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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